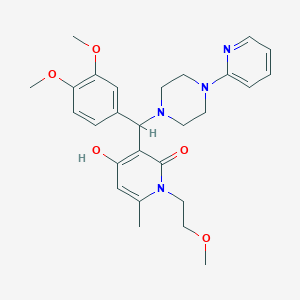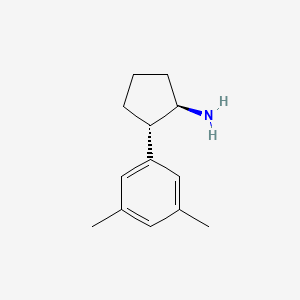![molecular formula C26H28ClFN6O3 B2904485 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851938-63-1](/img/no-structure.png)
7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C26H28ClFN6O3 and its molecular weight is 527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Ligands for Receptor Visualization
A study developed "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety, displaying high 5-HT(1A) receptor affinity and excellent fluorescence properties. These compounds, particularly one with very high 5-HT(1A) receptor affinity, high fluorescence emission in CHCl3, and negligible fluorescence in aqueous solution, were evaluated for visualizing 5-HT(1A) receptors overexpressed in CHO cells using fluorescence microscopy (Lacivita et al., 2009).
Luminescent Properties and Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds revealed significant findings about their fluorescence quantum yields and the ability of the fluorophore to be quenched by the PET (Photo-induced Electron Transfer) process. This process was demonstrated to be modifiable by either protonation or quaternization of the alkylated amine donor, offering insights into the design of pH probes and the understanding of electron transfer mechanisms (Gan et al., 2003).
Novel Derivatives Synthesis for Potential Applications
The synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which can serve as models for saframycins, utilized a specific compound as an intermediate. This process illustrates the potential for creating complex structures that could have applications in the development of new therapeutic agents (Saito et al., 1997).
Antiviral Potency and Pharmacophore Studies
Investigations into indole-based derivatives, specifically piperazine substitutions, have identified potent inhibitors of HIV-1 attachment. This research underscores the importance of the piperazine ring as a scaffold for deploying other functional groups in a spatial arrangement conducive to inhibiting the viral gp120 interaction with CD4, offering pathways to new antiviral therapies (Wang et al., 2009).
Insights into Receptor-Ligand Interactions
A study provided computational insights into the interaction between novel 5-arylhydantoin derivatives and the serotonin 5-HT7 receptor, demonstrating the significance of phenyl substituents in enhancing receptor affinity. This research aids in the understanding of molecular interactions and the design of compounds with potential antidepressant activity (Kucwaj-Brysz et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione, which is synthesized from 2-chloro-6-fluorobenzylamine and 7-methyl-1,3-dimethylxanthine. The second intermediate is 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione, which is synthesized from 4-(4-methoxyphenyl)piperazine and 7-methyl-1,3-dimethylxanthine. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzylamine", "7-methyl-1,3-dimethylxanthine", "4-(4-methoxyphenyl)piperazine", "coupling agent" ], "Reaction": [ "Synthesis of 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione:", "- 2-chloro-6-fluorobenzylamine is reacted with 7-methyl-1,3-dimethylxanthine in the presence of a suitable solvent and a base catalyst to form the first intermediate.", "- The reaction mixture is then purified to obtain the pure intermediate.", "Synthesis of 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione:", "- 4-(4-methoxyphenyl)piperazine is reacted with 7-methyl-1,3-dimethylxanthine in the presence of a suitable solvent and a base catalyst to form the second intermediate.", "- The reaction mixture is then purified to obtain the pure intermediate.", "Coupling of the two intermediates:", "- The two pure intermediates are coupled using a coupling agent in the presence of a suitable solvent and a base catalyst.", "- The reaction mixture is then purified to obtain the final product." ] } | |
CAS-Nummer |
851938-63-1 |
Molekularformel |
C26H28ClFN6O3 |
Molekulargewicht |
527 |
IUPAC-Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H28ClFN6O3/c1-30-24-23(25(35)31(2)26(30)36)34(15-19-20(27)5-4-6-21(19)28)22(29-24)16-32-11-13-33(14-12-32)17-7-9-18(37-3)10-8-17/h4-10H,11-16H2,1-3H3 |
InChI-Schlüssel |
KBPWEIDLNALSNS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=C(C=CC=C5Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)


![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)
![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)


![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)